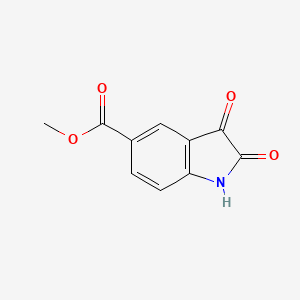

Methyl 2,3-dioxoindoline-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3-dioxo-1H-indole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c1-15-10(14)5-2-3-7-6(4-5)8(12)9(13)11-7/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUFIXGDMRVWPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl 2,3-dioxoindoline-5-carboxylate via Direct Oxidation of Methyl indole-5-carboxylate

Abstract

This technical guide provides an in-depth examination of a modern and efficient synthetic route to Methyl 2,3-dioxoindoline-5-carboxylate, a valuable isatin derivative for pharmaceutical and materials science research. The focus of this document is the direct oxidation of the readily available precursor, Methyl indole-5-carboxylate. We will explore the mechanistic underpinnings of this transformation, present a field-proven experimental protocol based on an iodine/tert-butyl hydroperoxide (I₂/TBHP) system, and discuss critical process parameters. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scalable method for the synthesis of functionalized isatins.

Introduction: The Significance of the Isatin Scaffold

Isatin (1H-indole-2,3-dione) and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry.[1][2] First identified as an oxidation product of indigo, this heterocyclic compound is a versatile precursor for a vast array of biologically active molecules.[3][4] The isatin core is present in numerous natural products and has been integral to the development of therapeutics exhibiting a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][5]

This compound, the target of this guide, is a particularly useful intermediate. The ester functionality at the C-5 position provides a synthetic handle for further molecular elaboration, enabling the construction of complex libraries for drug discovery screening.

While classical methods like the Sandmeyer isatin synthesis—which proceeds from an aniline precursor—are historically significant, they can be cumbersome for certain substrates.[3][6] Modern synthetic chemistry favors more direct and atom-economical routes. The direct oxidation of indoles to isatins represents a significant advancement, offering a streamlined approach that often utilizes more accessible starting materials.[1][7] This guide will detail a robust method for this transformation, leveraging an I₂/TBHP mediated system.[8]

Synthetic Strategy: Direct C2-C3 Bond Oxidation

The core of the synthetic strategy is the selective oxidation of the electron-rich C2-C3 double bond of the indole ring system without cleaving the aromatic nucleus. This transformation requires a carefully chosen oxidant system that can perform a two-carbon oxidation to install the desired vicinal diketone functionality.

The chosen method employs molecular iodine (I₂) as a catalyst and tert-butyl hydroperoxide (TBHP) as the terminal oxidant in a dimethyl sulfoxide (DMSO) solvent system. This approach is advantageous due to its operational simplicity, use of commercially available reagents, and generally good yields across a range of indole substrates.[8]

Caption: Overall synthetic transformation.

Mechanistic Insights: The Role of the I₂/TBHP System

The efficacy of the I₂/TBHP system stems from a proposed radical-mediated pathway. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. While the precise mechanism can have multiple contributing pathways, a plausible sequence based on literature is outlined below.[8][9]

-

Electrophilic Iodination: Molecular iodine reacts with the indole at the nucleophilic C3 position to form a 3-iodoindole intermediate (or its corresponding iminium tautomer). This step activates the indole ring for subsequent oxidation.

-

Radical Generation: TBHP generates a tert-butylperoxy radical.

-

Radical Attack & Tautomerization: The 3-iodo intermediate reacts with the tert-butylperoxy radical.

-

Oxidation & Hydrolysis: Subsequent oxidation by another equivalent of TBHP and reaction with water (present in TBHP solutions or as a byproduct) leads to the formation of the C2 and C3 carbonyl groups. The iodine is regenerated, allowing it to re-enter the catalytic cycle.

Caption: Plausible reaction mechanism pathway.

This radical nature of the reaction is supported by experiments showing that the addition of radical scavengers like TEMPO can completely suppress product formation.[8]

Detailed Experimental Protocol

This protocol is adapted from the general procedure reported by Zi et al. for the oxidation of indoles.[8] Researchers should perform their own risk assessment before commencing any experimental work.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| Methyl indole-5-carboxylate | >97% | Sigma-Aldrich | Starting material |

| Iodine (I₂) | ACS Reagent, ≥99.8% | Sigma-Aldrich | Catalyst |

| tert-Butyl hydroperoxide (TBHP) | 70 wt. % in H₂O | Sigma-Aldrich | Oxidant |

| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich | Reaction Solvent |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Fisher Scientific | For quenching |

| Brine (Saturated NaCl solution) | - | - | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | Drying agent |

| Silica Gel | 230-400 mesh | SiliCycle Inc. | For column chromatography |

Reaction Setup (1.0 mmol Scale)

| Reagent | M.W. ( g/mol ) | Amount (mg/mL) | Mmol | Equivalents |

| Methyl indole-5-carboxylate | 175.18 | 175 mg | 1.0 | 1.0 |

| Iodine (I₂) | 253.81 | 305 mg | 1.2 | 1.2 |

| TBHP (70 wt. % in H₂O) | 90.12 | ~0.45 mL | 5.0 | 5.0 |

| DMSO | - | 12.0 mL | - | - |

Step-by-Step Procedure

-

Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl indole-5-carboxylate (175 mg, 1.0 mmol).

-

Reagent Addition: Add iodine (305 mg, 1.2 mmol) and anhydrous DMSO (12.0 mL).

-

Initiation: Begin stirring the mixture and add tert-butyl hydroperoxide (TBHP, 70% in H₂O, ~0.45 mL, 5.0 mmol).

-

Heating: Place the flask in a pre-heated oil bath at 80 °C.

-

Reaction Monitoring: Allow the reaction to stir at 80 °C for 24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

-

Cooling and Quenching: After 24 hours (or upon completion), remove the flask from the oil bath and allow it to cool to room temperature.

-

Workup - Quench: Pour the reaction mixture into a separatory funnel containing 50 mL of water. Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) dropwise until the dark iodine color disappears.

-

Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 40 mL).

-

Workup - Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the product.

-

Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry to obtain this compound as a solid. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caption: Experimental workflow summary.

Conclusion

The direct oxidation of Methyl indole-5-carboxylate to this compound using an I₂/TBHP system is a highly effective and practical synthetic method. It avoids the multi-step sequences of classical approaches and utilizes readily available, inexpensive reagents. The procedure detailed in this guide provides a reliable foundation for laboratory-scale synthesis and offers a clear pathway for producing this valuable isatin intermediate for applications in drug discovery and chemical biology.

References

-

da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society. [Link]

-

International Journal of Creative Research Thoughts (IJCRT). (2021). A Review on Different Approaches to Isatin Synthesis. IJCRT.org. [Link]

-

Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). ResearchGate. [Link]

-

Sandmeyer Isatin Synthesis. (n.d.). Cambridge University Press. [Link]

-

Isatin synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Al-Khuzaie, M. G. A., Fahad, M. M., & Al-Safi, A. J. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences. [Link]

-

Mechanism for the synthesis of isatin from indoles. (2022). ResearchGate. [Link]

-

Synthesis of isatins and isoindigo from indole. (2018). ResearchGate. [Link]

-

Isatin. (n.d.). Organic Syntheses. [Link]

-

Hewitt, W. M., & Wallace, T. W. (2013). Synthesis of Substituted Isatins. Tetrahedron Letters. [Link]

-

Zi, Y., Cai, Z.-J., Wang, S.-Y., & Ji, S.-J. (2014). Synthesis of Isatins by I₂/TBHP Mediated Oxidation of Indoles. Organic Letters, 16(11), 3094–3097. [Link]

-

PubChem. (n.d.). Methyl 1-methyl-2,3-dioxoindoline-5-carboxylate. National Center for Biotechnology Information. [Link]

-

Mishra, P., Mishra, A., Bahe, A., Roy, A., & Das, R. (2021). Synthesis of Isatin and its derivatives containing heterocyclic compounds. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

-

Varun, G., Kumar, V., & Singh, D. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances. [Link]

-

PrepChem. (n.d.). Synthesis of methyl indole-5-carboxylate. [Link]

-

Mishra, P., Mishra, A., Bahe, A., Roy, A., & Das, R. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

Sources

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. biomedres.us [biomedres.us]

- 4. journals.irapa.org [journals.irapa.org]

- 5. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isatin synthesis [organic-chemistry.org]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

Physicochemical properties of "Methyl 2,3-dioxoindoline-5-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of Methyl 2,3-dioxoindoline-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended to serve as a technical resource, offering insights into the synthesis, characterization, and fundamental properties of this molecule, thereby facilitating its application in research and development.

Introduction: The Isatin Scaffold and Its Significance

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. The isatin scaffold is a versatile pharmacophore, and its derivatives have been extensively explored for their potential as therapeutic agents, exhibiting anticancer, antiviral, antimicrobial, and anti-inflammatory properties. This compound, also known as isatin-5-carboxylic acid methyl ester, incorporates the key isatin core functionalized with a methyl carboxylate group at the 5-position. This modification can significantly influence the molecule's electronic properties, solubility, and biological target interactions, making it a valuable subject of study for the development of novel therapeutics.

Molecular Structure and Identification

The foundational step in understanding the physicochemical nature of any compound is to define its structure and unambiguous identifiers.

IUPAC Name: this compound Synonyms: 5-carboxyisatin methyl ester, methyl 2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylate CAS Number: 101460-85-9[1] Molecular Formula: C₁₀H₇NO₄[1] Molecular Weight: 205.17 g/mol [1][2]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₇NO₄ | - |

| Molecular Weight | 205.17 g/mol | Calculated[1][2] |

| Physical State | Solid | Inferred from related compounds |

| Melting Point | Not experimentally determined | - |

| Boiling Point | Not experimentally determined | - |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO and DMF | Inferred from isatin derivatives |

| pKa | Not experimentally determined | - |

| LogP (calculated) | ~0.6-0.9 | Computed for isomers[2][3] |

Synthesis and Purification

The synthesis of this compound can be approached through a two-step process: the synthesis of the isatin-5-carboxylic acid precursor, followed by its esterification.

Synthesis of Isatin-5-carboxylic Acid

A common and effective method for the synthesis of isatins is the Sandmeyer isatin synthesis.[4][5][6] This involves the reaction of an aniline derivative with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid.

Caption: Workflow for the Sandmeyer synthesis of Isatin-5-carboxylic acid.

Experimental Protocol: Sandmeyer Synthesis of Isatin-5-carboxylic Acid

-

Preparation of the Isonitrosoacetanilide:

-

Dissolve 4-aminobenzoic acid in dilute hydrochloric acid.

-

In a separate vessel, prepare a solution of chloral hydrate and hydroxylamine hydrochloride in water.

-

Slowly add the aniline solution to the chloral hydrate/hydroxylamine mixture with stirring.

-

Heat the reaction mixture to facilitate the formation of the isonitrosoacetanilide intermediate, which will precipitate out of the solution upon cooling.

-

Filter the precipitate, wash with cold water, and dry.

-

-

Cyclization to Isatin-5-carboxylic Acid:

-

Carefully add the dried isonitrosoacetanilide intermediate in small portions to pre-heated concentrated sulfuric acid (e.g., 60-70°C).

-

After the addition is complete, heat the mixture (e.g., to 80°C) for a short period to ensure complete cyclization.

-

Pour the reaction mixture onto crushed ice to precipitate the crude isatin-5-carboxylic acid.

-

Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry.

-

Esterification of Isatin-5-carboxylic Acid

The carboxylic acid can be converted to its methyl ester via Fischer-Speier esterification or by using a milder methylating agent.

Sources

- 1. tetratek.com.tr [tetratek.com.tr]

- 2. 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid | C10H7NO4 | CID 883431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2,3-dioxoindoline-7-carboxylate | C10H7NO4 | CID 1946733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijcmas.com [ijcmas.com]

- 5. biomedres.us [biomedres.us]

- 6. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

A Spectroscopic Guide to Methyl 2,3-dioxoindoline-5-carboxylate: Structure Elucidation and Data Interpretation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,3-dioxoindoline-5-carboxylate, a key heterocyclic scaffold in medicinal chemistry, demands precise structural characterization for its effective application in drug discovery and development. This technical guide provides a comprehensive analysis of the spectroscopic data of this isatin derivative, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By delving into the principles behind the data acquisition and interpretation, this document serves as a practical resource for scientists engaged in the synthesis and characterization of novel small molecules. We present a detailed breakdown of the ¹H and ¹³C NMR spectra, a functional group analysis through IR spectroscopy, and an examination of the molecular mass and fragmentation patterns by mass spectrometry. Furthermore, this guide includes detailed, field-proven protocols for obtaining high-quality spectroscopic data, ensuring reproducibility and accuracy in the laboratory.

Introduction: The Significance of this compound

Isatin, or 1H-indole-2,3-dione, and its derivatives are a prominent class of heterocyclic compounds that serve as versatile precursors in the synthesis of a wide array of biologically active molecules. The inherent reactivity of the isatin core allows for chemical modifications at various positions, leading to a diverse range of pharmacological activities. This compound, a key derivative, incorporates a methyl ester at the 5-position of the isatin ring, providing a crucial handle for further synthetic transformations.

The precise and unambiguous structural confirmation of such molecules is paramount in the drug development pipeline. Spectroscopic techniques, namely NMR, IR, and MS, are the cornerstones of this characterization process. This guide is designed to provide a deep understanding of the spectroscopic signature of this compound, enabling researchers to confidently identify and characterize this important synthetic intermediate.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly correlate with its spectroscopic output. Understanding these relationships is fundamental to accurate data interpretation.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts, spin-spin coupling, and integration.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.2 (Broad s) | Singlet (broad) | 1H | N-H (Amide) |

| ~8.0 (d) | Doublet | 1H | Ar-H (H-4) |

| ~7.8 (dd) | Doublet of Doublets | 1H | Ar-H (H-6) |

| ~7.0 (d) | Doublet | 1H | Ar-H (H-7) |

| 3.85 (s) | Singlet | 3H | -OCH₃ (Ester) |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation:

-

N-H Proton: The broad singlet observed at a downfield chemical shift (~11.2 ppm) is characteristic of the acidic amide proton (N-H) of the isatin ring. Its broadness is a result of quadrupole broadening and potential hydrogen exchange.

-

Aromatic Protons: The three aromatic protons on the benzene ring exhibit distinct signals due to their different electronic environments. The proton at position 4 (H-4) is expected to be a doublet, coupled to the proton at position 6. The proton at position 6 (H-6) will appear as a doublet of doublets, being coupled to both H-4 and H-7. The proton at position 7 (H-7) will be a doublet, coupled to H-6. The specific downfield shifts are influenced by the electron-withdrawing effects of the adjacent carbonyl groups and the carbomethoxy substituent.

-

Methyl Ester Protons: The sharp singlet at approximately 3.85 ppm integrates to three protons and is unequivocally assigned to the methyl group of the ester functionality.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~183 | C=O (C-3) |

| ~165 | C=O (Ester) |

| ~158 | C=O (C-2) |

| ~150 | C-7a |

| ~138 | C-5 |

| ~125 | C-6 |

| ~122 | C-4 |

| ~118 | C-3a |

| ~112 | C-7 |

| ~52 | -OCH₃ (Ester) |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation:

-

Carbonyl Carbons: Three distinct signals in the downfield region are attributed to the three carbonyl carbons. The ketone carbonyl at C-3 typically appears at the lowest field, followed by the ester carbonyl and the amide carbonyl at C-2.

-

Aromatic Carbons: The six carbons of the benzene ring will show distinct signals. The quaternary carbons (C-3a, C-5, and C-7a) can be distinguished from the protonated carbons (C-4, C-6, and C-7) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

-

Methyl Ester Carbon: The signal around 52 ppm corresponds to the carbon of the methyl ester group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch (Amide) |

| ~1740 | Strong | C=O Stretch (Ester) |

| ~1720 | Strong | C=O Stretch (Ketone, C-3) |

| ~1680 | Strong | C=O Stretch (Amide, C-2) |

| ~1610, ~1480 | Medium | C=C Stretch (Aromatic) |

| ~1290, ~1100 | Strong | C-O Stretch (Ester) |

Interpretation:

-

N-H Stretch: A strong, broad absorption band around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the amide group.

-

C=O Stretches: The presence of three distinct carbonyl groups is confirmed by strong absorption bands in the region of 1680-1740 cm⁻¹. The ester carbonyl typically appears at the highest frequency (~1740 cm⁻¹), followed by the ketone carbonyl (~1720 cm⁻¹) and the amide carbonyl (~1680 cm⁻¹).

-

Aromatic C=C Stretches: Medium intensity bands in the 1480-1610 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-O Stretches: Strong absorptions in the 1100-1290 cm⁻¹ range are attributed to the C-O stretching vibrations of the ester group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further aid in structure elucidation.

Table 4: Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 205 | [M]⁺ (Molecular Ion) |

| 206 | [M+H]⁺ (Protonated Molecular Ion) |

| 177 | [M - CO]⁺ |

| 146 | [M - CO - OCH₃]⁺ |

| 118 | [M - CO - CO - OCH₃]⁺ |

Interpretation:

-

Molecular Ion: The mass spectrum will show a molecular ion peak ([M]⁺) at an m/z value corresponding to the molecular weight of the compound (C₁₀H₇NO₄ = 205.17 g/mol ). In electrospray ionization (ESI) in positive mode, the protonated molecular ion ([M+H]⁺) is often observed at m/z 206. A patent describing the synthesis of this compound reported an m/z of 204.0 for [M+H]⁺, which is consistent with the expected mass.[1][2]

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for isatin derivatives include the loss of carbon monoxide (CO) from the α-dicarbonyl system. Subsequent losses of the methoxy radical (•OCH₃) or other fragments from the ester group can also be observed.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

To ensure the acquisition of high-quality, reliable spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for isatin derivatives due to its excellent solubilizing power.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Process the data similarly to the ¹H spectrum and reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

IR Spectroscopy

Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry

Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and abundant signal for the molecular ion.

-

-

Data Acquisition:

-

Acquire the mass spectrum in the positive ion mode to observe the [M+H]⁺ ion.

-

To obtain fragmentation data, perform a tandem mass spectrometry (MS/MS) experiment by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

-

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a definitive structural confirmation of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS data offers a complete and unambiguous picture of the molecule's atomic connectivity and functional group composition. The detailed protocols and interpretation guidelines herein are intended to empower researchers to confidently synthesize, identify, and utilize this valuable heterocyclic building block in their scientific endeavors. Adherence to rigorous spectroscopic characterization is a cornerstone of scientific integrity and is essential for the advancement of medicinal chemistry and drug development.

References

- Small molecule inhibitors of gpcr gpr68 and related receptors. WO2020214896A1.

-

Small molecule inhibitors of gpcr gpr68 and related receptors for treating cancer, glioblastoma, and other indications. Justia Patents. [Link]

Sources

CAS number and molecular structure of "Methyl 2,3-dioxoindoline-5-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2,3-dioxoindoline-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. This document delves into its chemical identity, molecular structure, synthesis protocols, and key applications, offering field-proven insights for professionals in drug discovery and development.

Chemical Identity and Molecular Structure

This compound, also known as isatin-5-carboxylic acid methyl ester or 5-methoxycarbonylisatin, is a derivative of isatin (1H-indole-2,3-dione). Isatin and its derivatives are recognized for their broad spectrum of biological activities, making them privileged scaffolds in drug design.

While a specific CAS number for this compound is not consistently reported across major chemical databases, this should not detract from its scientific importance. For reference, the parent compound, Isatin, is registered under CAS number 91-56-5.[1][2][3] It is crucial for researchers to rely on structural characterization data (NMR, MS, etc.) for unambiguous identification.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₄ | Calculated |

| Molecular Weight | 205.17 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Synonyms | Isatin-5-carboxylic acid methyl ester, 5-Methoxycarbonylisatin | Common Nomenclature |

| SMILES | O=C1NC2=CC(C(OC)=O)=CC=C2C1=O | Predicted |

| InChI | InChI=1S/C10H7NO4/c1-15-10(14)6-3-2-5-7(4-6)11-9(13)8(5)12/h2-4H,1H3,(H,11,12,13) | Predicted |

Molecular Structure Visualization

The molecular structure of this compound is characterized by a fused bicyclic system comprising a benzene ring and a pyrrolidine ring. The pyrrolidine ring contains two ketone functionalities at positions 2 and 3, and a methyl carboxylate group is attached to the 5-position of the benzene ring.

Caption: Proposed Sandmeyer synthesis route.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on the principles of the Sandmeyer isatin synthesis and would require optimization for specific laboratory conditions.

Step 1: Synthesis of the Isonitrosoacetanilide Intermediate

-

In a 1 L round-bottom flask, dissolve chloral hydrate (0.54 mol) in 500 mL of water.

-

To this solution, add crystallized sodium sulfate (650 g).

-

In a separate beaker, prepare a solution of methyl 4-aminobenzoate (0.5 mol) in 150 mL of water and concentrated hydrochloric acid (0.52 mol).

-

Add the aniline solution to the reaction flask, followed by a solution of hydroxylamine hydrochloride (1.58 mol) in 250 mL of water.

-

Heat the mixture to a vigorous boil for approximately 1-2 minutes. The isonitrosoacetanilide intermediate will begin to crystallize.

-

Cool the mixture in an ice bath to complete the crystallization.

-

Filter the solid product under suction and wash with cold water.

Causality: The initial reaction forms a Schiff base between the aniline and chloral, which is then oximated by hydroxylamine. The sodium sulfate aids in the precipitation of the product.

Step 2: Cyclization to this compound

-

Carefully add the dried isonitrosoacetanilide intermediate in small portions to concentrated sulfuric acid (e.g., 5-10 equivalents) at a controlled temperature (typically 60-80 °C).

-

Stir the mixture at this temperature for a designated period (e.g., 1 hour) to ensure complete cyclization.

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Filter the solid, wash thoroughly with water to remove excess acid, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., glacial acetic acid or ethanol) to obtain pure this compound.

Causality: The strong acid protonates the oxime, facilitating an electrophilic aromatic substitution (cyclization) to form the five-membered ring of the isatin core.

Self-Validation: The purity and identity of the final product should be confirmed by analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Development

The isatin scaffold is a versatile pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications. The presence of the methyl carboxylate group at the 5-position of this compound offers a valuable handle for further chemical modifications, allowing for the generation of diverse chemical libraries for biological screening.

Table 2: Potential Therapeutic Applications of Isatin Derivatives

| Therapeutic Area | Mode of Action (Examples) |

| Anticancer | Inhibition of kinases (e.g., receptor tyrosine kinases), induction of apoptosis. |

| Antiviral | Inhibition of viral enzymes (e.g., proteases, reverse transcriptase). |

| Antimicrobial | Disruption of bacterial cell wall synthesis, inhibition of microbial enzymes. |

| Neuroprotective | Modulation of neurotransmitter systems, inhibition of monoamine oxidase (MAO). |

The electron-withdrawing nature of the methyl carboxylate group can influence the electronic properties of the isatin ring system, potentially modulating its binding affinity to biological targets.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound represents a valuable building block for the synthesis of novel bioactive molecules. While its definitive identification with a CAS number requires further clarification in the public domain, its synthesis can be reliably approached through established methodologies like the Sandmeyer reaction. The functional group diversity of this compound makes it an attractive starting point for the development of new therapeutic agents. Researchers are encouraged to perform thorough analytical characterization to confirm the identity and purity of their synthesized material.

References

-

Organic Syntheses. Isatin. [Link]

-

PubChem. Methyl 1-methyl-2,3-dioxoindoline-5-carboxylate. [Link]

-

Der Pharma Chemica. Synthesis and Screening of New Isatin Derivatives. [Link]

-

International Journal of Current Microbiology and Applied Sciences. Isatin. [Link]

-

PubChem. 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid. [Link]

-

PubChem. 5-Methylisatin. [Link]

-

International Journal of Research and Review. 2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities. [Link]

-

DergiPark. Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. [Link]

-

Juniper Publishers. Synthesis of Isatin and Its Derivatives and their Applications in Biological System. [Link]

-

PubChem. Methyl 2,3-dioxoindoline-7-carboxylate. [Link]

Sources

The C3 Carbonyl of Methyl 2,3-Dioxoindoline-5-carboxylate: A Hub of Reactivity for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Isatin (1H-indole-2,3-dione) and its derivatives are cornerstones in medicinal chemistry, serving as versatile scaffolds for the synthesis of a multitude of biologically active compounds.[1] The reactivity of the isatin core is largely dictated by its vicinal dicarbonyl system, with the C3 carbonyl group acting as a highly reactive electrophilic center. This guide focuses on a specific, functionally rich derivative, Methyl 2,3-dioxoindoline-5-carboxylate, providing an in-depth exploration of the reactivity of its C3 carbonyl. We will dissect the electronic influence of the C5-methoxycarbonyl substituent and detail key transformations at the C3 position, including nucleophilic additions, condensation reactions, and cycloadditions. This document is intended to be a technical resource, offering not only mechanistic insights but also actionable experimental protocols for researchers in drug discovery and organic synthesis.

The Isatin Core: A Privileged Scaffold with Tunable Reactivity

The isatin framework is characterized by a fused aromatic ring and a pyrrolidinone ring bearing two carbonyl groups at positions 2 and 3.[1] The C2 carbonyl is an amide carbonyl and is generally less reactive, while the C3 carbonyl behaves as a ketone, exhibiting significant electrophilicity. This inherent reactivity makes the C3 position a prime target for a wide array of chemical modifications.[1][2]

Electronic Landscape of this compound

The subject of this guide, this compound, possesses a key electronic feature: a methoxycarbonyl group (-COOCH₃) at the C5 position of the aromatic ring. This substituent is moderately electron-withdrawing through a combination of inductive and resonance effects. This electronic pull from the aromatic ring is relayed to the C3 carbonyl, further enhancing its electrophilic character. Consequently, this compound is expected to be more reactive towards nucleophiles at the C3 position compared to unsubstituted isatin.

Nucleophilic Addition to the C3 Carbonyl: Gateway to 3-Substituted Oxindoles

The most fundamental reaction of the C3 carbonyl is its susceptibility to nucleophilic attack. This reaction class provides access to a diverse range of 3-hydroxy-2-oxindole derivatives, which are valuable precursors for more complex molecular architectures.

Mechanistic Overview

The reaction proceeds via the classical mechanism of nucleophilic addition to a carbonyl group. The nucleophile attacks the electrophilic C3 carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the 3-hydroxy-2-oxindole product. The electron-withdrawing nature of the C5-methoxycarbonyl group in our target molecule is anticipated to accelerate this process by stabilizing the developing negative charge on the carbonyl oxygen in the transition state.

Caption: Generalized workflow for nucleophilic addition to the C3 carbonyl of isatin.

Representative Experimental Protocol: Addition of Grignard Reagents

This protocol describes a general procedure for the addition of a Grignard reagent to an isatin derivative, which can be adapted for this compound.

Materials:

-

This compound

-

Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add the Grignard reagent (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 3-substituted-3-hydroxy-2-oxindole.

| Reactant (Isatin Derivative) | Nucleophile | Product | Expected Yield |

| This compound | Phenylmagnesium bromide | Methyl 3-hydroxy-2-oxo-3-phenylindoline-5-carboxylate | Good to Excellent |

| This compound | Methylmagnesium bromide | Methyl 3-hydroxy-3-methyl-2-oxoindoline-5-carboxylate | Good to Excellent |

Knoevenagel Condensation: Synthesis of 3-Ylideneoxindoles

The Knoevenagel condensation is a powerful C-C bond-forming reaction between a carbonyl compound and an active methylene compound.[3] In the context of isatin chemistry, this reaction is employed to synthesize 3-ylideneoxindoles, which are versatile intermediates and possess biological activities.

Mechanistic Considerations

The reaction is typically base-catalyzed. The base abstracts a proton from the active methylene compound to generate a carbanion, which then acts as a nucleophile, attacking the C3 carbonyl of the isatin. The resulting aldol-type adduct undergoes dehydration to yield the thermodynamically stable α,β-unsaturated product. The enhanced electrophilicity of the C3 carbonyl in this compound should facilitate the initial nucleophilic attack.

Caption: Key steps in the Knoevenagel condensation of isatin.

Representative Experimental Protocol: Reaction with Malononitrile

This protocol provides a general method for the Knoevenagel condensation of an isatin derivative with malononitrile.

Materials:

-

This compound

-

Malononitrile

-

Ethanol

-

Piperidine (catalyst)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.

-

Cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired (E)-methyl 2-(2-oxo-1,2-dihydroindol-3-ylidene)malononitrile-5-carboxylate.

| Reactant (Isatin Derivative) | Active Methylene Compound | Product | Expected Yield |

| This compound | Malononitrile | (E)-methyl 2-(2-oxo-1,2-dihydroindol-3-ylidene)malononitrile-5-carboxylate | Excellent |

| This compound | Ethyl cyanoacetate | (E)-methyl 2-cyano-2-(2-oxo-1,2-dihydroindol-3-ylidene)acetate-5-carboxylate | Excellent |

The Pfitzinger Reaction: A Classic Route to Quinoline-4-carboxylic Acids

The Pfitzinger reaction is a classical method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group in the presence of a base.[4][5] This reaction is of significant importance as quinoline derivatives are prevalent in many pharmaceuticals.

Mechanistic Pathway

The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate isatinic acid. This intermediate then condenses with the enolizable carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid product.[4][6]

Representative Experimental Protocol

This protocol outlines a general procedure for the Pfitzinger reaction.

Materials:

-

This compound

-

α-Methylene carbonyl compound (e.g., Acetophenone)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve potassium hydroxide in a mixture of ethanol and water.

-

Add this compound to the basic solution and heat to reflux for 30 minutes.

-

Add the α-methylene carbonyl compound (e.g., acetophenone) to the reaction mixture and continue to reflux for 4-6 hours.

-

After cooling, pour the reaction mixture into ice water and acidify with concentrated HCl to a pH of approximately 4-5.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the desired quinoline-4-carboxylic acid derivative.

| Reactant (Isatin Derivative) | Carbonyl Compound | Product | Expected Yield |

| This compound | Acetophenone | 6-Methoxycarbonyl-2-phenylquinoline-4-carboxylic acid | Moderate to Good |

| This compound | Cyclohexanone | 1,2,3,4-Tetrahydroacridine-9-carboxylic acid derivative | Moderate to Good |

[3+2] Cycloaddition Reactions: Construction of Spirooxindoles

The C3 carbonyl of isatin can also participate as a dipolarophile in 1,3-dipolar cycloaddition reactions, providing a powerful tool for the synthesis of complex spirocyclic scaffolds, particularly spiropyrrolidinyl oxindoles. These structures are of great interest in drug discovery due to their three-dimensional complexity and presence in numerous natural products.

Mechanistic Principles

In a typical [3+2] cycloaddition, an azomethine ylide, generated in situ from the condensation of an α-amino acid with the C3 carbonyl of isatin, reacts with a dipolarophile. Alternatively, the C3-carbonyl can react with an externally generated 1,3-dipole. The reaction proceeds in a concerted or stepwise manner to form a five-membered heterocyclic ring spiro-fused at the C3 position of the oxindole core.

Representative Experimental Protocol: Three-Component [3+2] Cycloaddition

This protocol describes a general three-component reaction for the synthesis of spiropyrrolidinyl oxindoles.

Materials:

-

This compound

-

α-Amino acid (e.g., Sarcosine)

-

Dipolarophile (e.g., N-Phenylmaleimide)

-

Methanol

Procedure:

-

To a suspension of this compound (1.0 eq) and the α-amino acid (1.2 eq) in methanol, add the dipolarophile (1.0 eq).

-

Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired spirooxindole product.

| Reactant (Isatin Derivative) | α-Amino Acid | Dipolarophile | Product | Expected Diastereoselectivity |

| This compound | Sarcosine | N-Phenylmaleimide | Spiro[indoline-3,2'-pyrrolidine] derivative | High |

| This compound | L-Proline | Dimethyl acetylenedicarboxylate | Spiro[indoline-3,2'-pyrrolizidine] derivative | High |

Conclusion

The C3 carbonyl of this compound is a highly versatile and reactive functional group. The presence of the electron-withdrawing methoxycarbonyl group at the C5 position enhances its electrophilicity, making it an excellent substrate for a variety of chemical transformations. This guide has provided a comprehensive overview of key reactions at this position, including nucleophilic additions, Knoevenagel condensations, the Pfitzinger reaction, and [3+2] cycloadditions. The detailed, albeit representative, protocols and mechanistic insights offered herein are intended to empower researchers to leverage the unique reactivity of this scaffold in the design and synthesis of novel therapeutic agents. The continued exploration of the rich chemistry of isatin derivatives will undoubtedly lead to the discovery of new and potent biologically active molecules.

References

-

Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Methyl 1-methyl-2,3-dioxoindoline-5-carboxylate (C11H9NO4). (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Al-khuzaie, F., & Al-Safi, S. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. Retrieved January 15, 2026, from [Link]

-

Pfitzinger reaction. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

Results of photoreactions of 5 with isatin. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Moradi, R., et al. (2017). Recent applications of isatin in the synthesis of organic compounds. Arkivoc, 2017(i), 148-201. Retrieved January 15, 2026, from [Link]

-

2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

-

Gandhi, P., et al. (2021). a review on isatin and its derivatives: synthesis, reactions and applications. Journal of Advanced Scientific Research, 12(4), 1-11. Retrieved January 15, 2026, from [Link]

-

Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. (2020). Molecules, 25(23), 5582. Retrieved January 15, 2026, from [Link]

-

Synthesis of substituted active methylenes. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

-

Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014). Mini-Reviews in Organic Chemistry, 11(4), 439-459. Retrieved January 15, 2026, from [Link]

-

Pfitzinger Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 586-588). Cambridge University Press. Retrieved January 15, 2026, from [Link]

-

1H-isoindole-5-carboxylic acid, 2,3-dihydro-2-[4-[5-methyl-2-(1-methylethyl)phenoxy]phenyl]-1,3-dioxo-, 2-(4-nitrophenyl)-2-oxoethyl ester. (n.d.). SpectraBase. Retrieved January 15, 2026, from [Link]

-

Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. Retrieved January 15, 2026, from [Link]

-

Yamai, Y., et al. (2018). CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. Heterocycles, 96(2), 299-310. Retrieved January 15, 2026, from [Link]

-

Methyl 2-benzylisoindoline-5-carboxylate. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Methyl isoindoline-5-carboxylate. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. (1988). Journal of Heterocyclic Chemistry, 25(4), 1271-1274. Retrieved January 15, 2026, from [Link]

-

2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities. (2015). International Journal of Research and Review, 2(1), 1-10. Retrieved January 15, 2026, from [Link]

-

Pfitzinger quinoline synthesis. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. (2018). American Journal of Chemistry, 8(2), 31-35. Retrieved January 15, 2026, from [Link]

-

Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. (2015). International Journal of Science and Research (IJSR), 4(10), 1642-1647. Retrieved January 15, 2026, from [Link]

-

Cycloaddition reactions in the synthesis of isoindolines (microreview). (2018). Chemistry of Heterocyclic Compounds, 54(3), 227-229. Retrieved January 15, 2026, from [Link]

-

Nucleophilic Addition of Hetaryllithium Compounds to 3-Nitro-1-(phenylsulfonyl)indole: Synthesis of Tetracyclic Thieno[3,2-c]-δ-carbolines. (2000). The Journal of Organic Chemistry, 65(18), 5835-5837. Retrieved January 15, 2026, from [Link]

Sources

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

Methyl 2,3-dioxoindoline-5-carboxylate: A Versatile Synthon for the Construction of Biologically Relevant Heterocycles

An In-depth Technical Guide

Abstract: The isatin (1H-indole-2,3-dione) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds. This technical guide focuses on a key derivative, Methyl 2,3-dioxoindoline-5-carboxylate, elucidating its role as a powerful and versatile synthon for the synthesis of complex heterocyclic systems. We will explore the intrinsic reactivity of its core structure, which is modulated by the C5-ester functionality, and detail its application in cornerstone reactions such as [3+2] cycloadditions for spirooxindole synthesis and multi-component reactions (MCRs). This paper provides field-proven insights, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for researchers in synthetic organic chemistry and drug development.

Introduction: The Isatin Core and the Strategic Role of the C5-Carboxylate Moiety

Isatin and its derivatives are a critical class of heterocyclic compounds that serve as precursors for a vast array of pharmacologically significant molecules.[1][2] Their broad spectrum of biological activities—including anticancer, antibacterial, antifungal, and antiviral properties—stems from the unique chemical architecture of the indole-2,3-dione core.[1][3][4]

This compound, the subject of this guide, is an isatin derivative strategically functionalized at the C5 position with a methyl ester group. This substitution is not merely a passive modification; it serves two primary purposes:

-

Modulation of Reactivity: The electron-withdrawing nature of the carboxylate group influences the electron density of the entire scaffold, particularly affecting the electrophilicity of the C3-carbonyl and the acidity of the N1-proton.

-

Synthetic Handle: The ester provides a valuable site for post-synthesis modification, such as hydrolysis to the corresponding carboxylic acid for amide coupling, enabling the generation of extensive chemical libraries for structure-activity relationship (SAR) studies.

The inherent reactivity of this synthon is concentrated at three main sites: the highly electrophilic C3-carbonyl, the acidic lactam N-H proton, and the aromatic ring.[2][5] This multi-faceted reactivity profile makes it an ideal building block for constructing diverse and complex heterocyclic frameworks.

Chemical Reactivity Profile

The synthetic utility of this compound is dictated by the interplay of its functional groups. Understanding these reactive centers is paramount to designing successful synthetic strategies.

Core Application: Synthesis of Spirooxindoles via [3+2] Cycloaddition

Spirooxindoles are a prominent class of natural and synthetic compounds that feature a spiro-fused carbon at the C3 position of the oxindole core.[6] They are of immense interest in drug discovery for their potent anticancer activities.[7] The most elegant and widely adopted method for their synthesis is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile.

Mechanistic Overview

The reaction is typically a one-pot, three-component process. This compound undergoes a condensation reaction with an amino acid (such as sarcosine or proline) to form an intermediate that, upon thermal decarboxylation, generates a highly reactive azomethine ylide. This 1,3-dipole is immediately trapped by an electron-deficient alkene (dipolarophile), such as a chalcone or maleimide, to stereoselectively form the desired spiro-pyrrolidine-oxindole ring system.

Field-Proven Experimental Protocol

The following is a representative protocol for the synthesis of a di-spirooxindole derivative, adapted from established methodologies.[7]

Objective: To synthesize a novel spiro[cyclohexane-1,2'-pyrrolo[1,2-a]indole-3',3''-indoline] derivative.

Materials:

-

This compound (1.0 eq)

-

(2S)-Octahydro-1H-indole-2-carboxylic acid (1.1 eq)

-

(2E,6E)-2,6-dibenzylidenecyclohexanone (dipolarophile) (1.0 eq)

-

Methanol (solvent)

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 219 mg, 1.0 mmol) and (2E,6E)-2,6-dibenzylidenecyclohexanone (274 mg, 1.0 mmol) in methanol (20 mL).

-

Reagent Addition: Add (2S)-Octahydro-1H-indole-2-carboxylic acid (188 mg, 1.1 mmol) to the suspension.

-

Heating and Monitoring: Heat the mixture to reflux (approx. 65 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. Causality Note: Heating is crucial for the efficient decarboxylation step that generates the reactive azomethine ylide.

-

Work-up: Upon completion (typically 6-8 hours), allow the reaction mixture to cool to room temperature. The solid product often precipitates from the solution.

-

Purification: Collect the precipitate by vacuum filtration and wash with cold methanol to remove unreacted starting materials. If necessary, the crude product can be further purified by column chromatography on silica gel.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary: Versatility of the [3+2] Cycloaddition

| Dipolarophile Class | Example | Typical Yield | Reference Scaffold |

| Chalcones | (E)-1,3-diphenylprop-2-en-1-one | Good to Excellent | Spiro-pyrrolidine |

| Maleimides | N-Phenylmaleimide | Excellent | Spiro-pyrrolizidine |

| Nitroalkenes | (E)-(2-nitrovinyl)benzene | Good | Spiro-pyrrolidine |

| Methyleneindolinones | 3-Methylene-2-oxoindoles | Good to Excellent | Di-spirooxindole |

Multi-Component Reactions (MCRs) for Rapid Heterocyclic Assembly

Multi-component reactions (MCRs) are highly valued in drug discovery for their efficiency, allowing the construction of complex molecules in a single step from three or more starting materials. This compound is an excellent substrate for MCRs.

Protocol: One-Pot Synthesis of Spiro[pyrazolo[3,4-b]pyridine-oxindole]

This protocol describes a powerful MCR that combines the isatin derivative with an aminopyrazole and an active methylene compound to rapidly generate a complex, fused heterocyclic system with high therapeutic potential.[8]

Objective: To synthesize a 3′-methyl-2-oxo-1′,5′-diphenyl-spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine] derivative carrying a C6'-carboxylate group.

Materials:

-

This compound (1.0 eq)

-

3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 eq)

-

Ethyl benzoylacetate (active methylene compound) (1.0 eq)

-

Ethanol or Water (solvent)

-

Catalyst (e.g., piperidine or p-toluenesulfonic acid) (0.1 eq)

Procedure:

-

Reaction Setup: In a microwave vial, combine this compound (1.0 mmol), 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol), ethyl benzoylacetate (1.0 mmol), and a catalytic amount of piperidine in 5 mL of ethanol.

-

Microwave Irradiation: Seal the vial and heat in a microwave reactor to 100 °C for 10-15 minutes. Causality Note: Microwave heating dramatically accelerates the reaction rate compared to conventional reflux, often leading to cleaner product formation and higher yields in a fraction of the time.[8]

-

Product Isolation: After cooling, the product typically precipitates. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

Purification: The product is often of high purity, but can be recrystallized from a suitable solvent like ethanol or DMF/water if needed.

Conclusion and Future Perspectives

This compound has firmly established itself as a synthon of exceptional value. Its predictable reactivity, centered on the C3-carbonyl, allows for the reliable construction of diverse heterocyclic systems. The strategic placement of the C5-ester group not only fine-tunes its electronic properties but also provides a crucial anchor point for further chemical exploration in drug discovery programs.

The continued application of this building block in asymmetric catalysis, the development of novel multi-component reactions, and its incorporation into DNA-encoded libraries will undoubtedly lead to the discovery of next-generation therapeutics. The protocols and mechanistic insights provided in this guide offer a robust foundation for researchers aiming to leverage the power of the isatin scaffold in their synthetic endeavors.

References

-

Kakkar, S., & Kumar, V. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. MedChemComm, 10(3), 351-368. [Link]

-

Al-khuzaie, F., & Al-Safi, S. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. [Link]

-

Vine, K. L., Matesic, L., & Locke, J. M. (2019). Isatin and its derivatives: A survey of recent syntheses, reactions, and applications. Molecules, 24(7), 1245. [Link]

-

Gandhi, D., et al. (2021). A review on isatin and its derivatives: synthesis, reactions and applications. World Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 1166-1184. [Link]

-

Barakat, A., et al. (2021). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules, 26(15), 4465. [Link]

-

Khan, I., et al. (2023). Synthesis of Functionalized 2′,5‐Oxo‐spiro[furan‐2,3′‐indoline]‐3‐carboxylate Derivatives as Antiproliferative Agents: ADMET Studies, and Molecular Docking against P2Y12 Inhibitors. ChemistrySelect, 8(17). [Link]

-

Al-Wabli, R. I., et al. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Medicinal Chemistry. [Link]

-

Saranya, P. V., et al. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(12), 7146-7179. [Link]

-

Rojas-Lima, S., et al. (2021). 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid. Molbank, 2021(2), M1214. [Link]

-

Keglevich, G., et al. (2022). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Molecules, 27(19), 6618. [Link]

-

PubChem. (n.d.). 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

PubChemLite. (n.d.). Methyl 1-methyl-2,3-dioxoindoline-5-carboxylate. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). Methyl 2-methyl-1,3-dioxoisoindoline-5-carboxylate. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. [Link]

-

Kumar, V., & Singh, A. (2023). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Pharmaceuticals, 16(10), 1459. [Link]

-

Yamai, Y., et al. (2017). A Concise Synthesis of t-Butyl 3-Alkyloxindole-3-carboxylates from Di-t-butyl (2-nitrophenyl)malonates. HETEROCYCLES, 95(1), 416-425. [Link]

-

Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. PubMed. [Link]

-

PubChem. (n.d.). Methyl 2-benzylisoindoline-5-carboxylate. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Mehreen, et al. (2024). Methyl 2-[(Z)-5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 164–168. [Link]

-

PubChem. (n.d.). Methyl isoindoline-5-carboxylate. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

Sources

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.irapa.org [journals.irapa.org]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 2-[(Z)-5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Enduring Legacy of Isatin: A Technical Guide to Its Discovery, Synthesis, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has captivated chemists and pharmacologists for over a century and a half. First isolated in 1841 by Otto Linné Erdmann and Auguste Laurent through the oxidation of indigo dye, its journey from a simple dye precursor to a cornerstone in medicinal chemistry is a testament to its remarkable versatility.[1][2][3] This in-depth technical guide provides a comprehensive overview of the discovery and history of substituted isatin compounds, detailed experimental protocols for their synthesis, a compilation of their biological activities with a focus on anticancer properties, and an exploration of their mechanisms of action through key signaling pathways.

Part 1: The Genesis of a Scaffold - Discovery and Natural Occurrence

The history of isatin is intrinsically linked to the study of indigo, a natural dye of immense historical importance. Its formal discovery in 1840 by Otto Linné Erdmann and Auguste Laurent, who obtained it as an orange-red crystalline product from the oxidation of indigo using nitric and chromic acids, marked the beginning of a new chapter in heterocyclic chemistry.[1][4][5][6] The correct chemical structure was later established by Kekulé.[5]

Initially considered a purely synthetic compound, subsequent research revealed its widespread occurrence in nature, establishing it as a significant natural product.[7] Isatin and its derivatives have been isolated from a remarkable array of organisms, including plants of the genus Isatis, the Cannonball Tree (Couroupita guianensis), and fungi like Chaetomium globosum.[1][5][7] Furthermore, it is found endogenously in mammals, including humans, as a metabolic derivative of adrenaline, where it is believed to possess a range of neuromodulatory activities.[1][4][8]

Data Presentation: Natural Occurrence of Isatin and Its Derivatives

The presence of isatin and its substituted forms varies significantly across different natural sources. The following table summarizes available quantitative data on the isolation of these compounds.

| Isatin Derivative | Natural Source | Yield/Concentration | Reference(s) |

| Isatin | Couroupita guianensis (Cannonball Tree) flowers | 3 mg from 250 g of dry powder | [7] |

| Isatin | Human Urine | 5 to 5000 ng/ml | [7] |

| 5-(3-methyl-2-butenyl)isatin | Chaetomium globosum (Fungus) | 5.2 mg/L of fermentation broth | [7] |

| Melosatin Alkaloids | Melochia tomentosa (Plant) | Isolated, specific yield not initially reported | [4] |

Part 2: The Art of Synthesis - Key Methodologies and Protocols

The synthetic versatility of the isatin core, with its reactive carbonyl groups at the C2 and C3 positions and an amenable aromatic ring, has allowed for the generation of vast libraries of derivatives.[3] This section provides detailed experimental protocols for cornerstone synthetic routes.

Core Synthesis: The Sandmeyer Methodology

The Sandmeyer synthesis, first reported in 1919, remains the oldest and one of the most straightforward methods for preparing the isatin core.[1][4] The causality behind this reaction lies in a two-step process: first, the formation of an α-isonitrosoacetanilide intermediate, followed by an acid-catalyzed electrophilic cyclization.

This protocol is a self-validating system; successful formation of the intermediate and final product can be confirmed by melting point analysis and spectroscopy, comparing results to established literature values.

Step 1: Synthesis of α-Isonitrosoacetanilide

-

Reaction Setup: In a 5 L round-bottom flask, dissolve chloral hydrate (90 g, 0.54 mol) in 1200 mL of deionized water.

-

Addition of Reagents: To this solution, add crystallized sodium sulfate (1300 g). Separately, prepare a solution of aniline (46.5 g, 0.5 mol) in 300 mL of water containing concentrated hydrochloric acid (43 mL, 0.52 mol) and add it to the flask.

-

Formation of Intermediate: Finally, add a solution of hydroxylamine hydrochloride (110 g, 1.58 mol) in 500 mL of water. The order of addition is critical to ensure the controlled formation of the oxime.

-

Reaction & Isolation: Heat the mixture to a gentle boil until the reaction is complete (typically 1-2 hours). Upon cooling, the α-isonitrosoacetanilide will precipitate. Filter the product, wash thoroughly with cold water, and dry. The expected yield is high.

Step 2: Electrophilic Cyclization to Isatin

-

Acid Catalyst: Slowly add the dried α-isonitrosoacetanilide (50 g) in small portions to 300 mL of concentrated sulfuric acid, maintaining the temperature below 60-70°C. The strong acid protonates the oxime, facilitating the intramolecular electrophilic attack on the activated benzene ring.

-

Reaction Completion: After the addition is complete, heat the mixture at 80°C for 10 minutes to ensure full cyclization.

-

Workup: Cool the reaction mixture and pour it onto 3 L of crushed ice. The isatin product will precipitate.

-

Purification: Filter the crude orange-red solid, wash with cold water until the washings are neutral, and dry. Recrystallization from glacial acetic acid or ethanol will yield pure isatin.[1][4][9]

Caption: Workflow of the Sandmeyer Isatin Synthesis.

Modern Synthetic Approaches

While classical methods like Sandmeyer and Stolle are robust, modern approaches often focus on efficiency and environmental considerations.[10] One such method is the direct oxidation of indole derivatives.

-

Reaction Setup: Dissolve N-alkylated indole (1 mmol) in a suitable solvent like acetonitrile.

-

Oxidation: Add a photosensitizer, such as a dicyanopyrazine (DPZ) derivative, and bubble oxygen (O₂) through the solution while irradiating with visible light.[10] The photosensitizer facilitates the formation of singlet oxygen, the active oxidizing species.

-

Workup & Purification: After completion (monitored by TLC), evaporate the solvent and purify the resulting N-substituted isatin using column chromatography. This method is valued for its mild conditions and use of O₂ as the terminal oxidant.[4][10]

Part 3: The Pharmacological Promise - A Spectrum of Biological Activities

Isatin derivatives exhibit a remarkably broad range of pharmacological activities, making the scaffold a subject of intense investigation in drug discovery.[11][12][13] Their biological effects are diverse, including anticancer, antiviral, antimicrobial, anticonvulsant, and anti-inflammatory properties.[2][11][14]

Data Presentation: Key Pharmacological Activities of Isatin Derivatives

| Activity | Target/Mechanism | Representative Example(s) | Reference(s) |

| Anticancer | Kinase Inhibition (VEGFR, CDK), Tubulin Polymerization Inhibition | Sunitinib, Indirubin derivatives | [15][16][17] |

| Antiviral | Viral Protein Inhibition | Methisazone (Isatin-β-thiosemicarbazone) | [3][18] |

| Antimicrobial | Inhibition of essential bacterial/fungal enzymes | Schiff bases, Mannich bases | [18][19] |

| Anticonvulsant | Modulation of CNS receptors | Semicarbazone derivatives | [11][18] |

| Anti-inflammatory | Inhibition of inflammatory mediators | Various hydrazide derivatives | [9] |

| α-glucosidase Inhibition | Management of diabetes | Thiosemicarbazide derivatives | [4][15] |

Focus Area: Anticancer Applications

The isatin core is a key pharmacophore in modern oncology. Its derivatives have been developed to target several hallmarks of cancer. A prime example is Sunitinib , a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[15]

Mechanism of Action: VEGFR-2 Inhibition Sunitinib and other isatin-based kinase inhibitors function by competing with ATP for its binding site in the catalytic domain of kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This inhibition blocks the downstream signaling cascades that lead to tumor angiogenesis (the formation of new blood vessels), proliferation, and survival.

Caption: Inhibition of the VEGFR-2 signaling pathway by an isatin derivative.

Historical Milestone: Antiviral Activity

One of the earliest significant therapeutic applications of an isatin derivative was Methisazone (isatin-β-thiosemicarbazone). It was found to be effective against poxviruses and played a role in the management of smallpox complications during the eradication campaign.[18] This discovery was a landmark, demonstrating that synthetic molecules could effectively combat viral diseases and paving the way for modern antiviral chemotherapy.

Part 4: Conclusion and Future Perspectives

From its origin as a colorful byproduct of indigo oxidation, isatin has evolved into one of the most versatile and enduring scaffolds in medicinal chemistry. Its synthetic tractability allows for precise structural modifications, enabling the fine-tuning of its pharmacological profile to engage a wide array of biological targets.[20]

The future of isatin research remains bright. Current efforts are focused on:

-

Developing Novel Derivatives: Synthesizing new analogues with improved potency, selectivity, and pharmacokinetic properties.[21]

-

Multi-Target Agents: Designing single molecules that can modulate multiple disease-related targets, as exemplified by sunitinib and other dual-inhibitors.[22]

-

Structure-Activity Relationship (SAR) Studies: Utilizing computational and experimental methods to build robust SAR models that can guide the rational design of next-generation isatin-based therapeutics.[12][17]

The isatin core is a testament to the power of heterocyclic chemistry in addressing complex medical challenges. Its legacy will undoubtedly continue to expand as researchers uncover new synthetic routes and novel biological applications for this remarkable molecule.

References

-

Isatin - Wikipedia. (n.d.). Wikipedia. [Link]

-

Mali, P. D. S. (2021). Synthesis of Isatin and Its Derivatives & their Applications in Biological System. International Journal of Creative Research Thoughts, 9(6). [Link]

-